molecular formula C15H17N3O3 B2821951 1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone CAS No. 2034369-56-5

1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone

Cat. No.: B2821951
CAS No.: 2034369-56-5
M. Wt: 287.319
InChI Key: LIMQJAQICJJBDG-UHFFFAOYSA-N
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Description

1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone (CAS 2034369-56-5) is a synthetic compound featuring a 1,2,4-oxadiazole heterocycle embedded within a complex molecular architecture. The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, renowned for its bioisosteric properties, where it can serve as a stable surrogate for ester and amide functional groups, potentially enhancing metabolic stability in biological systems . This heterocycle is found in compounds with a broad spectrum of documented biological activities, including significant anti-inflammatory effects through the modulation of cyclooxygenase (COX) pathways . Specifically, COX-II is a key inducible enzyme responsible for the synthesis of prostaglandins at inflammation sites, making it a prominent therapeutic target for inflammatory diseases, cancer, and neurological disorders . Researchers can leverage this compound as a key intermediate or pharmacophore in developing novel anti-inflammatory agents and probing the structure-activity relationships of COX-II inhibitors, an area of intense focus for developing safer therapeutic profiles . The molecular formula is C15H17N3O3 and it has a molecular weight of 287.31 . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2-(2-methylphenoxy)-1-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-11-4-2-3-5-13(11)20-9-14(19)18-7-6-12(8-18)15-16-10-21-17-15/h2-5,10,12H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIMQJAQICJJBDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)N2CCC(C2)C3=NOC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone typically involves multiple steps, starting with the construction of the oxadiazole ring. One common approach is the cyclization of hydrazine derivatives with carboxylic acids or their derivatives under acidic conditions. The pyrrolidinyl group can be introduced through nucleophilic substitution reactions, and the o-tolyloxy moiety can be added via etherification reactions.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization, chromatography, and distillation are used to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents into the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.

  • Substitution: Reagents like alkyl halides, acyl chlorides, and amines are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include various oxadiazole derivatives, pyrrolidinyl compounds, and o-tolyloxy derivatives, each with distinct chemical and physical properties.

Scientific Research Applications

1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone has several scientific research applications:

  • Chemistry: The compound is used as a building block in organic synthesis and as a reagent in chemical reactions.

  • Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

  • Medicine: The compound is investigated for its therapeutic potential in treating various diseases, such as infections and cancer.

  • Industry: It is utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism by which 1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Analogues

5-[2-[(3R/S)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1a/1b)
  • Structure: These enantiomers (1a: R-configuration; 1b: S-configuration) share the 1,2,4-oxadiazole-pyrrolidine core with the target compound but differ in substituents. The phenylethyl group on pyrrolidine and the pyridyl group on oxadiazole contrast with the target compound’s o-tolyloxy-ethanone moiety.
  • Activity : Reported in antiviral profiling studies, suggesting that the oxadiazole-pyrrolidine framework may contribute to antiviral efficacy. The pyridyl group’s polarity likely influences solubility and target binding compared to the lipophilic o-tolyloxy group .
1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines
  • Structure: Features a thiazole ring instead of oxadiazole and a 5-oxopyrrolidine backbone. The absence of an ethanone linker and the phenyl-thiazole substituent distinguish it from the target compound.
  • Activity : Bioassays indicate activity influenced by the thiazole’s electron-rich nature, which may engage in different molecular interactions compared to oxadiazoles. The 5-oxopyrrolidine moiety could confer distinct metabolic stability .
Patent Derivatives with Pyrrolidine-Triazolopyrazine Scaffolds
  • Structure: Complex structures like 2-Cyclopropyl-1-[(3S,4R)-3-ethyl-4-(triazolopyrazin-yl)pyrrolidin-1-yl]-ethanone include triazolopyrazine heterocycles and cyclopropyl groups. These modifications suggest targeting kinase or protease enzymes, unlike the target compound’s simpler oxadiazole design .

Comparative Data Table

Compound Name Key Structural Features Molecular Weight (g/mol) Notable Substituents Potential Activity Reference
1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone (Target) Oxadiazole, o-tolyloxy, ethanone ~329.36* Ortho-methylphenoxy, pyrrolidine Inferred antiviral N/A
5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-oxadiazole (1a) Oxadiazole, pyridyl, phenylethyl ~446.50 Pyridyl, phenylethyl Antiviral
1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidine Thiazole, 5-oxopyrrolidine ~260.33 Phenyl-thiazole, ketone Bioactive (unspecified)

*Calculated based on formula: C₁₈H₂₀N₃O₃.

Key Research Findings

Heterocycle Impact : Oxadiazoles (as in the target compound and 1a/1b) exhibit superior metabolic stability compared to thiazoles (), making them preferable in protease-resistant drug design .

Substituent Effects: The o-tolyloxy group’s lipophilicity may enhance blood-brain barrier penetration relative to pyridyl (1a/1b) or phenyl-thiazole () groups.

Stereochemistry : The enantiomeric activity of 1a/1b underscores the importance of chiral centers in pyrrolidine derivatives, suggesting that the target compound’s stereochemistry (if present) warrants exploration .

Q & A

Q. What are the established synthetic routes for 1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions:
  • Step 1 : Formation of the pyrrolidine-oxadiazole core via cyclization of precursors (e.g., nitrile oxides with amidines) under reflux conditions in polar aprotic solvents like acetonitrile .
  • Step 2 : Introduction of the o-tolyloxy group via nucleophilic substitution or coupling reactions (e.g., Mitsunobu reaction), using catalysts like triphenylphosphine and diethyl azodicarboxylate .
  • Optimization : Control temperature (60–80°C), solvent polarity, and stoichiometric ratios to maximize yield (reported 65–75% in analogous compounds) . Purity is ensured via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How is structural characterization performed for this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR identify proton environments (e.g., pyrrolidine CH2_2 signals at δ 2.5–3.5 ppm) and oxadiazole/tolyloxy carbons .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (calculated ~317.34 g/mol) and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemistry of the pyrrolidine ring and confirms oxadiazole regiochemistry in crystalline derivatives .

Q. What preliminary biological screening strategies are recommended?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) or proteases using fluorescence-based assays (IC50_{50} determination) .
  • Antimicrobial Activity : Broth microdilution (MIC values) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with EC50_{50} values compared to controls .

Q. What physicochemical properties influence its research utility?

  • Methodological Answer :
  • Lipophilicity : LogP ~2.1 (predicted), critical for membrane permeability; measured via HPLC retention time .
  • Solubility : Poor aqueous solubility (<0.1 mg/mL); use DMSO stock solutions (≤10 mM) for in vitro studies .
  • Stability : Assess hydrolytic stability at pH 7.4 (PBS buffer) and thermal stability via TGA/DSC .

Q. What reaction mechanisms are relevant to its functionalization?

  • Methodological Answer :
  • Oxadiazole Reactivity : Electrophilic substitution at C5 of the oxadiazole ring using HNO3_3/H2_2SO4_4 .
  • Ether Cleavage : HI/acetic acid cleaves the o-tolyloxy group for derivative synthesis .

Advanced Research Questions

Q. How can mechanistic studies elucidate its biological targets?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD_D) to recombinant proteins (e.g., kinases) .
  • Cellular Thermal Shift Assay (CETSA) : Validate target engagement in live cells by monitoring protein denaturation .
  • RNA Sequencing : Identify downstream gene expression changes post-treatment to map pathways .

Q. How to resolve contradictions in synthetic yield data across studies?

  • Methodological Answer :
  • DoE (Design of Experiments) : Statistically optimize variables (e.g., solvent, catalyst loading) using response surface methodology .
  • Byproduct Analysis : LC-MS to trace side products (e.g., over-oxidation) and adjust reducing agents (NaBH4_4 vs. LiAlH4_4) .

Q. What computational approaches predict its SAR?

  • Methodological Answer :
  • Molecular Docking (AutoDock Vina) : Model interactions with active sites (e.g., EGFR kinase domain) .
  • QSAR Modeling : Train models on IC50_{50} data from analogs to prioritize substituents (e.g., electron-withdrawing groups enhance activity) .

Q. What challenges arise during scale-up synthesis?

  • Methodological Answer :
  • Reaction Exotherms : Use jacketed reactors with controlled cooling to prevent decomposition .
  • Purification : Switch from column chromatography to recrystallization (ethanol/water) for cost efficiency .

Q. How to improve metabolic stability for in vivo studies?

  • Methodological Answer :
  • Deuterium Incorporation : Replace labile protons (e.g., pyrrolidine CH2_2) with deuterium to slow CYP450 metabolism .
  • Prodrug Design : Mask ketone as a boronate ester for targeted release in tumor microenvironments .

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